Cas no 874299-04-4 (1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea)

1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea is a boronic ester derivative featuring a urea functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stable dioxaborolane moiety facilitates efficient transmetalation with palladium catalysts. The ethyl-urea substituent enhances solubility in organic solvents, improving reaction compatibility. Its crystalline structure ensures high purity and ease of handling. The product is particularly valuable in pharmaceutical and agrochemical synthesis, where precise borylation is required for constructing complex aryl-aryl bonds. Storage under inert conditions is recommended to maintain stability. This reagent is suitable for applications demanding controlled reactivity and selectivity in boron-mediated transformations.
1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea structure
874299-04-4 structure
Product Name:1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea
CAS No:874299-04-4
MF:C15H23BN2O3
MW:290.1657
MDL:MFCD22572021
CID:4658104
PubChem ID:59320986
Update Time:2025-10-31

1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea Chemical and Physical Properties

Names and Identifiers

    • BMLUAYGXOFETNN-UHFFFAOYSA-N
    • 3-ethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea
    • AKOS037647127
    • AS-72484
    • 1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • D93631
    • 874299-04-4
    • A1-29831
    • 1-ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • CS-0457617
    • SCHEMBL3322268
    • MDL: MFCD22572021
    • Inchi: 1S/C15H23BN2O3/c1-6-17-13(19)18-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H2,17,18,19)
    • InChI Key: BMLUAYGXOFETNN-UHFFFAOYSA-N
    • SMILES: O1B(C2C([H])=C([H])C([H])=C(C=2[H])N([H])C(N([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 290.1801728g/mol
  • Monoisotopic Mass: 290.1801728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6

1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea Pricemore >>

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Additional information on 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea

Professional Introduction to Compound with CAS No. 874299-04-4 and Product Name: 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea

The compound with the CAS number 874299-04-4 and the product name 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a tetramethyl-[1,3,2]dioxaborolan-2-yl moiety in its molecular structure suggests its utility in cross-coupling reactions, which are pivotal in modern synthetic organic chemistry. Such reactions are widely employed in the construction of complex molecular architectures essential for pharmaceutical intermediates.

Recent research has highlighted the importance of boronic acid derivatives in medicinal chemistry. The tetramethyl-[1,3,2]dioxaborolan-2-yl group enhances the stability of boronic acids, making them more suitable for various synthetic transformations. This stability is crucial for maintaining the integrity of the compound during reactions and purification processes. The urea moiety in the product name further indicates potential biological activity, as urea-based compounds are known to exhibit a wide range of pharmacological effects. This combination of structural features positions 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea as a promising candidate for further investigation.

In the context of drug discovery, the ability to efficiently functionalize aromatic rings is of paramount importance. The phenyl group in this compound serves as an excellent platform for further derivatization through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is particularly valuable in pharmaceutical synthesis due to its high selectivity and compatibility with a broad range of substrates. The tetramethyl-[1,3,2]dioxaborolan-2-yl substituent facilitates this process by providing a stable boronic acid equivalent that can undergo coupling with various organic halides or pseudohalides.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The structural motif incorporates elements that are known to interact favorably with biological targets. For instance, phenyl rings are frequently found in bioactive molecules due to their ability to engage in hydrophobic interactions and π-stacking interactions with biological receptors. Additionally, the urea group can participate in hydrogen bonding networks, which are critical for receptor binding affinity.

Current research trends indicate that boronic acid derivatives are being increasingly explored for their medicinal properties. These compounds have shown promise in various therapeutic areas, including oncology and inflammation management. The stability provided by the tetramethyl-[1,3,2]dioxaborolan-2-yl group allows for more controlled and predictable chemical behavior during drug development processes. This stability is particularly important when dealing with sensitive biological systems where unintended side reactions could compromise efficacy.

The synthesis of 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. The use of boronic acid derivatives in this context underscores their versatility as building blocks for complex molecules. Furthermore, the compound's design aligns with emerging trends in drug discovery that emphasize modular and adaptable molecular frameworks.

From a practical standpoint, the compound's structural features make it an attractive candidate for further exploration in medicinal chemistry. Its ability to undergo cross-coupling reactions allows for rapid diversification of its chemical space without compromising structural integrity. This flexibility is essential for identifying lead compounds that exhibit optimal pharmacokinetic and pharmacodynamic profiles.

The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of larger biopharmaceuticals or conjugates designed for targeted delivery systems. Such applications would leverage the compound's reactivity and stability to enhance therapeutic outcomes.

In conclusion,1-Ethyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. The presence of a tetramethyl-[1,3,2]dioxaborolan-2-yl moiety enhances its utility in cross-coupling reactions while the urea group suggests potential biological activity. As research continues to uncover new therapeutic targets and synthetic methodologies,874299-04-4 will likely play an important role in future drug development efforts.

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